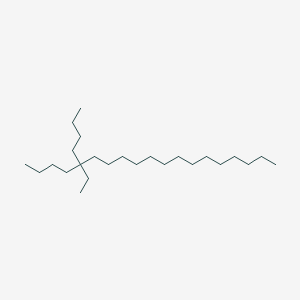
5-Butyl-5-ethylnonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-5-ethylnonadecane is an organic compound with the molecular formula C25H52 It is a long-chain hydrocarbon, specifically an alkane, characterized by the presence of butyl and ethyl substituents on a nonadecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethylnonadecane can be achieved through several methods, including:
Alkylation of Nonadecane: This involves the introduction of butyl and ethyl groups onto a nonadecane molecule. The reaction typically requires a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.
Grignard Reaction: Another method involves the use of Grignard reagents. For instance, reacting nonadecane with butylmagnesium bromide and ethylmagnesium bromide can yield the desired product. This reaction is usually carried out in an anhydrous ether solvent under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Alkylation: Utilizing zeolite catalysts to facilitate the alkylation process, which can be more efficient and environmentally friendly.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
化学反应分析
Types of Reactions
5-Butyl-5-ethylnonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert any oxidized forms back to the alkane. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, reacting with chlorine or bromine under UV light can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products
Oxidation: Butyl and ethyl-substituted alcohols, ketones, or carboxylic acids.
Reduction: The original alkane.
Substitution: Halogenated alkanes.
科学研究应用
5-Butyl-5-ethylnonadecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 5-Butyl-5-ethylnonadecane primarily involves its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
Nonadecane: A straight-chain alkane with no substituents.
5-Butylnonadecane: A nonadecane with a butyl substituent.
5-Ethylnonadecane: A nonadecane with an ethyl substituent.
Uniqueness
5-Butyl-5-ethylnonadecane is unique due to the presence of both butyl and ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This dual substitution can also affect its interactions in biological and industrial applications, making it distinct from its simpler counterparts.
属性
CAS 编号 |
921756-87-8 |
|---|---|
分子式 |
C25H52 |
分子量 |
352.7 g/mol |
IUPAC 名称 |
5-butyl-5-ethylnonadecane |
InChI |
InChI=1S/C25H52/c1-5-9-12-13-14-15-16-17-18-19-20-21-24-25(8-4,22-10-6-2)23-11-7-3/h5-24H2,1-4H3 |
InChI 键 |
HUACUOQTEDQLMS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(CC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















